Product packaging for Famitinib(Cat. No.:CAS No. 1044040-56-3)

Famitinib

Cat. No.: B1672043
CAS No.: 1044040-56-3
M. Wt: 410.5 g/mol
InChI Key: GKEYKDOLBLYGRB-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Famitinib is a novel, multi-targeted receptor tyrosine kinase inhibitor (TKI) and a structural analog of sunitinib, developed for oncology research . Its mechanism of action involves the potent inhibition of multiple kinase targets implicated in tumor progression and angiogenesis, including vascular endothelial growth factor receptor 2 (VEGFR-2/KDR), stem-cell factor receptor (c-Kit), platelet-derived growth factor receptor β (PDGFR-β), and FMS-like tyrosine kinase 3 (Flt-3) . By simultaneously targeting these pathways, this compound disrupts critical processes for cancer cell survival and proliferation, as well as the formation of new blood vessels that supply tumors. Current clinical research underscores its investigational value in a range of cancers. Studies have explored this compound in combination with the immune checkpoint inhibitor camrelizumab (an anti-PD-1 antibody), demonstrating promising antitumor activity in clinical trials for advanced non-small cell lung cancer (NSCLC), renal cell carcinoma, and triple-negative breast cancer . This combination strategy leverages the potential synergistic effect of antiangiogenic therapy and immunotherapy to modulate the tumor microenvironment. This compound is metabolized primarily in the body by cytochrome P450 enzymes, including CYP3A4/5 and CYP1A1/2, and its disposition and potential bioactivation have been characterized in scientific literature . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FN4O2 B1672043 Famitinib CAS No. 1044040-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEYKDOLBLYGRB-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945380-27-8, 1044040-56-3
Record name Famitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famitinib, (Z)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FAMITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Famitinib

Famitinib (also known as SHR1020) is characterized as an orally active, small-molecule, multi-targeted tyrosine kinase inhibitor wikidata.orgnf2is.orgthegoodscentscompany.comuni.lu. It functions by selectively blocking the activity of several RTKs that are frequently dysregulated in various malignancies, thereby impeding tumor growth, angiogenesis, and metastasis nf2is.orgwjgnet.commims.com.

Mechanism of Action and Key Targets The primary targets of this compound include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), stem-cell factor receptor (c-Kit), and Platelet-Derived Growth Factor Receptor beta (PDGFRβ) wikidata.orgnf2is.orgthegoodscentscompany.comwjgnet.commims.comfrontiersin.orgguidetopharmacology.orgciteab.comemanresearch.orgfishersci.compharmakb.com. This compound demonstrates potent inhibitory activities against these kinases, as evidenced by their respective half-maximal inhibitory concentration (IC50) values. Beyond these primary targets, this compound also exhibits inhibitory effects on other kinases such as FMS-like tyrosine kinase-1/3 receptor (FLT1/3), VEGFR3, proto-oncogene tyrosine-protein kinase receptor (RET), and the TAM family of kinases (AXL and MER) nf2is.orgmims.comfrontiersin.orgciteab.comfishersci.com.

Table 1: this compound's Key Target Kinases and Their IC50 Values

Target KinaseIC50 Value (nM)Reference
c-Kit2.3 thegoodscentscompany.comfrontiersin.org
VEGFR24.7 thegoodscentscompany.comfrontiersin.org
PDGFRβ6.6 thegoodscentscompany.comfrontiersin.org

Cellular Effects and Anti-angiogenesis At the cellular level, this compound exerts its anti-tumor effects through multiple mechanisms. A crucial aspect of its pharmacology is the potent inhibition of angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen wikidata.orgnf2is.orgwjgnet.commims.comguidetopharmacology.org. By blocking VEGFR activity, this compound effectively "starves" the tumor, thereby impeding its growth and metastatic potential nf2is.orgwjgnet.commims.com. Studies have confirmed this anti-angiogenic effect, showing reduced tumor microvessel density upon this compound treatment wikidata.org.

Furthermore, this compound has been shown to inhibit cancer cell proliferation and induce cell cycle arrest, specifically at the G2/M phase, in a dose-dependent manner wikidata.orgthegoodscentscompany.com. It also triggers apoptosis, or programmed cell death, in cancer cell lines, a mechanism supported by the downregulation of BCL2 wikidata.orgnf2is.orgthegoodscentscompany.com. In in vitro studies, this compound significantly inhibited the proliferation, migration, and tubule formation of human umbilical vein endothelial cells (HUVEC) stimulated by vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF), further underscoring its anti-angiogenic properties thegoodscentscompany.com. When combined with other TKIs, this compound has demonstrated synergistic inhibition of downstream signaling pathways, such as AKT and ERK phosphorylation, in tumor cells.

Potential to Enhance Antitumor Immune Response

Beyond its direct anti-proliferative and anti-angiogenic effects, Famitinib exhibits a significant potential to enhance the antitumor immune response, particularly when used in combination with immunotherapeutic agents. The dual blockade of immune checkpoints and angiogenesis is recognized as an effective strategy in various cancers frontiersin.orgciteab.com.

Modulation of the Tumor Microenvironment this compound's ability to target specific RTKs contributes to its immune-modulating properties. The targets of this compound, including VEGFR, c-Kit, and PDGFR, are intricately involved in immune suppression pathways within the tumor microenvironment frontiersin.orgciteab.com. For instance, VEGF signaling is known to induce immunosuppressive effects, such as the release of immunosuppressive cytokines, the recruitment of regulatory T cells (Tregs), and the inhibition of dendritic cell maturation emanresearch.org. It can also lead to increased expression of programmed cell death protein-1 (PD-1) by T cells, which allows tumor cells to evade immune detection emanresearch.org. By blocking the VEGF pathway, this compound can help to reverse these immunosuppressive effects and enhance the antitumor immune response.

Effects on Immune Cell Infiltration Detailed research findings indicate that this compound can significantly increase the infiltration of various beneficial immune cells into tumors while reducing the presence of immunosuppressive cells. Studies in murine lung cancer models have shown that this compound, particularly in combination with radioimmunotherapy, dramatically increased tumor-infiltrating lymphocytes (TILs). Specifically, it promoted the infiltration of CD8+ T cells and M1 type tumor-associated macrophages, both of which are crucial for effective antitumor immune responses. Concurrently, this compound reduced the number of MDSCs, which are known to suppress anti-tumor immunity. This modulation effectively converts the immunosuppressive tumor microenvironment into an immunostimulatory one, thereby synergizing with immune-based therapies.

Table 2: this compound's Modulation of Immune Cell Infiltration

Immune Cell TypeEffect of this compound (in combination with other therapies)Reference
Tumor-infiltrating lymphocytes (TILs)Significantly increased infiltration
CD8+ T cellsPromoted infiltration
M1 type tumor-associated macrophagesPromoted infiltration
Myeloid-derived suppressor cells (MDSCs)Reduced number

This immune-modulating potential makes this compound a promising candidate for combination therapies, particularly with immune checkpoint inhibitors such as camrelizumab (an anti-PD-1 antibody), to achieve enhanced anti-tumor responses by simultaneously targeting angiogenesis and modulating the immune microenvironment frontiersin.orgciteab.comemanresearch.org.

Preclinical Investigation of Famitinib

In Vitro Efficacy Studies

In vitro investigations have shown Famitinib's ability to inhibit cancer cell proliferation and induce apoptosis in various cell lines, notably gastric cancer cells.

This compound effectively inhibits the proliferation of human gastric cancer cell lines, such as BGC-823 and MGC-803, in a dose-dependent manner chemsrc.comnih.govmedchemexpress.commedchemexpress.com. Studies have reported that this compound induces cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects chemsrc.comnih.govmedchemexpress.com. The half maximal inhibitory concentration (IC50) values for this compound in BGC-823 and MGC-803 cells were determined to be 3.6 µM and 3.1 µM, respectively, following treatment for 24, 48, and 72 hours chemsrc.comnih.govmedchemexpress.com.

Table 1: this compound's IC50 Values in Gastric Cancer Cell Lines

Cell LineIC50 (µM)Incubation Time (h)
BGC-8233.624, 48, 72
MGC-8033.124, 48, 72

This compound has demonstrated superior tumor suppression effects when compared to standard chemotherapeutic agents such as 5-fluorouracil (B62378) (5-FU), Cisplatin, or Paclitaxel alone in preclinical models nih.govnih.gov. In one study, this compound exhibited over 85% inhibition of tumor growth, surpassing the effects observed with individual chemotherapeutics nih.govnih.gov.

In Vivo Efficacy Studies in Xenograft Models

In vivo studies using human tumor xenograft models have further validated this compound's potent antitumor and anti-angiogenic properties.

This compound exhibits broad and potent anti-tumor activity, leading to the regression or growth arrest of various established xenografts derived from human tumor cell lines chemsrc.commedchemexpress.commedchemexpress.com. In BGC-823 xenograft models, this compound significantly slowed tumor growth chemsrc.comnih.govmedchemexpress.commedchemexpress.comnih.govspandidos-publications.comresearchgate.net. For instance, treatment with this compound (50 and 100 mg/kg) resulted in a substantial reduction in tumor volume (395.2 mm³ vs. 2,690.5 mm³ in controls) chemsrc.comnih.govmedchemexpress.commedchemexpress.com.

Table 2: this compound's Effect on Tumor Volume in BGC-823 Xenograft Models

Treatment GroupTumor Volume (mm³)
Control2690.5
This compound395.2

A key mechanism underlying this compound's in vivo efficacy is its potent inhibition of angiogenesis chemsrc.comnih.govmedchemexpress.commedchemexpress.comnih.govspandidos-publications.comresearchgate.net. Studies have shown that this compound significantly reduces tumor microvessel density (MVD) in xenograft models, as evaluated by cluster of differentiation 34 (CD34) staining nih.govnih.govresearchgate.net. This anti-angiogenic effect starves the tumor of necessary blood supply, thereby inhibiting its growth and progression chemsrc.comnih.gov. This compound inhibits VEGF-induced proliferation, migration, and tubule formation of human umbilical vein endothelial cells, and micro-vessel spouting from matrigel-embedded rat aortic rings chemsrc.commedchemexpress.commedchemexpress.com.

Synergistic Effects with Radiation Administration in Murine Lung Cancer Models

This compound has demonstrated synergistic effects with radiation administration in murine lung cancer models. nih.govresearchgate.net Research indicates that combining antiangiogenic therapy, such as this compound, with radioimmunotherapy can further enhance antitumor efficacy. researchgate.netnih.gov

In a Lewis lung cancer mouse model, a triple therapy regimen involving this compound, radiotherapy, and immunotherapy showed the most significant antitumor activity. nih.govresearchgate.net This combination led to a notable increase in tumor-infiltrating lymphocytes and effectively reversed the immunosuppressive state of the tumor microenvironment in mice. nih.govresearchgate.net Specifically, the addition of this compound to radioimmunotherapy further promoted the infiltration of CD8+ T cells and M1 type tumor-associated macrophages, while simultaneously reducing the number of myeloid suppressor cells. nih.govresearchgate.net This suggests that this compound can convert an immunosuppressive tumor microenvironment into an immunostimulatory one, thereby synergizing with radioimmunotherapy in murine lung cancer. nih.govresearchgate.net

The following table summarizes the observed effects of this compound in combination with radiotherapy and immunotherapy in murine lung cancer models:

Treatment RegimenTumor-Infiltrating LymphocytesTumor MicroenvironmentCD8+ T Cells InfiltrationM1 Type MacrophagesMyeloid Suppressor CellsAntitumor Activity
This compound + Radiotherapy + ImmunotherapySignificantly IncreasedReversed Immunosuppressive to ImmunostimulatoryPromotedPromotedReducedMost Dramatic nih.govresearchgate.net

Comparative Preclinical Analysis with Related TKIs (e.g., Sunitinib)

This compound is a structural analogue of sunitinib (B231). nih.gov Both this compound and sunitinib are multi-targeted receptor tyrosine kinase inhibitors. nih.govmims.comguidetopharmacology.org Sunitinib inhibits signal transduction pathways involving multiple receptor tyrosine kinases implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. These include platelet-derived growth factor receptors (PDGFR-α, PDGFR-β), vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (c-Kit), fms-like tyrosine kinase-3 (Flt-3), colony-stimulating factor receptor type 1 (CSF-1R), and the glial cell-line-derived neurotrophic factor receptor (RET). mims.comguidetopharmacology.org

Preclinical studies have shown that this compound also exhibits inhibitory effects on c-kit, VEGFR-2, and PDGFR. researchgate.netbmj.com It also shows high inhibitory activities against FLT1/3, VEGFR3, proto-oncogene tyrosine-protein kinase receptor (RET), and TAM family of kinases (AXL and MER). bmj.com

While both this compound and sunitinib target similar pathways, some studies suggest that this compound may have a stronger anti-angiogenesis effect than other TKIs like regorafenib. researchgate.net The efficacy of sunitinib in renal cell carcinoma has been linked to the occurrence of hypertension, a notable adverse reaction also observed with this compound, suggesting a shared mechanism related to anti-angiogenesis. researchgate.net

The following table provides a comparative overview of the targeted kinases for this compound and Sunitinib:

Kinase TargetThis compoundSunitinib
VEGFR-1Yes bmj.comYes mims.comguidetopharmacology.org
VEGFR-2Yes researchgate.netbmj.compatsnap.comYes mims.comguidetopharmacology.org
VEGFR-3Yes bmj.compatsnap.comYes mims.comguidetopharmacology.org
PDGFR-αYes researchgate.netbmj.compatsnap.comYes mims.comguidetopharmacology.org
PDGFR-βYes researchgate.netbmj.compatsnap.comYes mims.comguidetopharmacology.org
c-KitYes researchgate.netbmj.compatsnap.comYes mims.comguidetopharmacology.org
Flt-3Yes bmj.compatsnap.comYes mims.comguidetopharmacology.org
RETYes bmj.comYes mims.comguidetopharmacology.org
CSF-1RNot explicitly stated in provided sourcesYes mims.comguidetopharmacology.org
FGFR1Yes tandfonline.comNot explicitly stated in provided sources
FGFR2Yes tandfonline.comNot explicitly stated in provided sources
AXLYes bmj.comNot explicitly stated in provided sources
MERYes bmj.comNot explicitly stated in provided sources

Pharmacokinetics and Metabolism of Famitinib

Absorption and Bioavailability Research

Famitinib is characterized by good absorption following oral administration. nih.govnih.govmdpi.com Pharmacokinetic studies have shown that this compound exhibits linear dose-related pharmacokinetic characteristics within the dosing range of 4-27 mg. researchgate.net The peak plasma concentrations (Cmax) of this compound typically occur between 3.3 and 5.3 hours after a single oral dose in cancer patients, with a mean time to maximum concentration (Tmax) of 5.9 ± 3.8 hours in healthy subjects. nih.gov this compound is extensively metabolized in the liver and primarily eliminated via the biliary-fecal route, accounting for approximately 56.3% of the administered dose. nih.gov

Effect of Dietary Intake on Pharmacokinetic Properties

Research indicates that dietary intake has a minimal effect on the pharmacokinetic properties of this compound. nih.govresearchgate.netnih.gov A phase 1 crossover trial in healthy Chinese participants investigated the impact of high-fat or low-fat food intake on the single-dose pharmacokinetics of oral this compound. The study found that compared to fasting conditions, the geometric mean ratios for low-fat/fasting were 98.6% for maximum plasma concentration (Cmax), 107.7% for area under the plasma concentration-time curve (AUC) over the dosing interval (AUC0-t), and 107.5% for AUC from time 0 to infinity (AUC0-∞). For high-fat/fasting conditions, these ratios were 84.4% for Cmax, 105.0% for AUC0-t, and 105.1% for AUC0-∞. nih.gov These findings suggest that oral this compound bioavailability is not significantly affected by food intake. researchgate.netnih.gov

Table 1: Effect of Dietary Intake on this compound Pharmacokinetic Parameters (Geometric Mean Ratios vs. Fasting)

ParameterLow-Fat/Fasting Ratio (%)High-Fat/Fasting Ratio (%)
Maximum Plasma Concentration (Cmax)98.684.4
AUC over Dosing Interval (AUC0-t)107.7105.0
AUC from Time 0 to Infinity (AUC0-∞)107.5105.1
Source: nih.gov

Distribution and Circulating Metabolites

This compound is readily distributed throughout the body. nih.gov After repeated oral administrations, this compound undergoes extensive metabolism. nih.govnih.gov

Identification of Major Circulating Materials (Unchanged this compound, N-desethylfaminitib (M3))

Unchanged this compound is the primary circulating material in the plasma. nih.govnih.govnih.gov N-desethylfaminitib, also known as M3, is identified as a major circulating metabolite. nih.govnih.gov Its steady-state exposure typically represents 7.2% to 7.5% of that of the parent drug. nih.govnih.govmdpi.com While M3 is pharmacodynamically active, it exhibits lower potency compared to the parent compound. nih.gov The half-lives of this compound and M3 are approximately 28.7-33.8 hours and 41.3-47.7 hours, respectively. researchgate.net

Metabolic Pathways and Enzyme Involvement

This compound is extensively metabolized, with several metabolic pathways identified in human plasma, urine, and feces. These pathways include oxidative deamination (M1), N-desethylation (M3), oxidative defluorination (M7), indolylidene hydroxylation (M9-1 and M9-5), and secondary phase-II conjugations. nih.govnih.gov

Role of Cytochrome P450 Enzymes (CYP3A4, CYP3A4/5, CYP1A1/2)

Multiple cytochrome P450 (CYP) enzymes are involved in the metabolic clearance of this compound. nih.govnih.gov Specifically, CYP3A4/5 and CYP1A1/2 are identified as the main contributors to its metabolism. nih.govnih.govresearchgate.netnih.govresearchgate.net

CYP3A4/5: This enzyme system is a major contributor to the formation of N-desethylfaminitib (M3) through N-desethylation. nih.govnih.gov It also plays a key role in oxidative deamination, leading to the formation of M1. nih.govnih.govdntb.gov.ua

CYP1A1/2: This enzyme system is primarily responsible for oxidative defluorination, forming metabolites such as M7, and indolylidene hydroxylation, leading to M9-1 and M9-5 formations. nih.govnih.gov In vitro microsomal studies have demonstrated that this compound undergoes bioactivation through epoxidation at the indolylidene moiety by CYP1A1/2, followed by spontaneous defluorinated rearrangement to produce a quinone-imine species. nih.govnih.govresearchgate.netmdpi.com

Contribution of Aldehyde Dehydrogenase to Metabolite Formation

Aldehyde dehydrogenase also contributes to the formation of certain this compound metabolites. Specifically, it is involved in the formation of M1, alongside CYP3A4/5. nih.govnih.govdntb.gov.ua

Table 2: Major Enzymes Involved in this compound Metabolite Formation

MetabolitePrimary Enzymes InvolvedMetabolic Pathway
M1CYP3A4/5, Aldehyde DehydrogenaseOxidative Deamination
M3CYP3A4/5N-desethylation
M7CYP1A1/2Oxidative Defluorination
M9-1, M9-5CYP1A1/2Indolylidene Hydroxylation
Source: nih.govnih.gov

Major Metabolic Transformations (Oxidative Deamination, N-desethylation, Oxidative Defluorination, Indolylidene Hydroxylation, Secondary Phase-II Conjugations)

This compound is extensively metabolized, with its metabolites primarily excreted in the feces. nih.gov Key metabolic transformations identified in humans include oxidative deamination, N-desethylation, oxidative defluorination, indolylidene hydroxylation, and secondary phase-II conjugations. nih.govcenmed.com

Table 1: Major Metabolic Transformations of this compound and Involved Enzymes

Metabolic PathwayMetabolite DesignationKey Enzymes InvolvedNotes
Oxidative DeaminationM1CYP3A4/5, Aldehyde Dehydrogenase
N-desethylationM3CYP3A4/5Major metabolite; pharmacodynamically active but less potent than parent drug. Steady-state exposure is 7.2-7.5% of parent drug. nih.govcenmed.com
Oxidative DefluorinationM7CYP1A1/2
Indolylidene HydroxylationM9-1, M9-5CYP1A1/2
Secondary Phase-II ConjugationsVariousNot explicitly detailed (e.g., glucuronidation, sulfation)Minor cysteine conjugates observed, implying reactive intermediate formation. nih.govcenmed.com

CYP3A4/5 is the primary enzyme responsible for the formation of N-desethylfaminitib (M3) and, in conjunction with aldehyde dehydrogenase, for the formation of M1. nih.govcenmed.com CYP1A1/2 plays a significant role in the formation of M7, M9-1, and M9-5. nih.govcenmed.com

Bioactivation Mechanisms and Toxicological Implications

The metabolism of this compound involves bioactivation pathways that lead to the formation of reactive intermediates, which have been correlated with toxicological implications. nih.govcenmed.com

In vitro microsomal studies have demonstrated that this compound undergoes bioactivation through epoxidation at its indolylidene moiety. This process is primarily catalyzed by CYP1A1/2. nih.govcenmed.comwikipedia.org

Following epoxidation, this compound is susceptible to spontaneous defluorinated rearrangement, leading to the formation of a quinone-imine species. nih.govcenmed.comwikipedia.org This bioactivation mechanism, involving oxidative defluorination and subsequent quinone-imine formation, has also been observed with other tyrosine kinase inhibitors such as gefitinib (B1684475) and sunitinib (B231). nih.govnih.gov The quinone-imine intermediate can be further bioactivated by glutathione (B108866) (GSH), NADPH, and reductase, yielding 5-hydroxy-dihydromethylene. wikipedia.org

A direct correlation has been established between the bioactivation of this compound and its observed hepatotoxicity in primary human hepatocytes. nih.govcenmed.comwikipedia.org The quinone-imine intermediate, generated through the bioactivation pathway, is believed to be associated with this compound-induced hepatotoxicity. nih.govcenmed.com Studies have indicated that the viability of primary human hepatocytes can be affected by the addition of CYP1A1/2 inhibitors, suggesting a link between this enzyme's activity in bioactivation and cellular toxicity. wikipedia.org The formation of reactive intermediates through such bioactivation processes is a known factor contributing to idiosyncratic hepatotoxicity for various drugs, including other tyrosine kinase inhibitors.

Drug-Drug Interaction Studies (e.g., with CYP3A4 Inducers)

This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4). This makes it susceptible to drug-drug interactions with agents that modulate CYP3A4 activity.

Table 2: Impact of Rifampin (CYP3A4 Inducer) on this compound Pharmacokinetics

Pharmacokinetic ParameterThis compound Alone (Mean)This compound + Rifampin (Mean)Percentage Decrease
Cmax (ng/mL)38.720.148%
AUC0-∞ (h × ng/mL)1320.5407.469%
Elimination Half-Life (h)33.918.2Shortened

Co-administration of this compound with rifampin, a potent CYP3A4 inducer, significantly reduces the plasma concentration of this compound. This reduction is attributed to enhanced presystemic elimination and increased systemic clearance of this compound due to CYP3A4 induction. Consequently, concomitant administration of this compound with strong CYP3A4 inducers should be avoided. If such co-administration is deemed necessary, dose adjustments for this compound are recommended. Furthermore, co-administration of CYP1A1/2 inducers or inhibitors may either potentiate or suppress this compound's hepatotoxicity. nih.govcenmed.com

Elimination Characteristics: Half-Life Analysis of this compound and Metabolites

This compound is absorbed slowly from the gastrointestinal tract and undergoes extensive metabolism in the liver. The primary route of elimination for this compound and its metabolites is via the biliary-fecal pathway, accounting for approximately 56.3% of the administered dose.

The plasma concentration of this compound typically reaches its peak at approximately 6.3 hours post-dose. nih.gov The mean elimination half-life of this compound has been reported to be approximately 9.5 hours in rats nih.gov and ranges from 28.7 to 33.9 hours in humans. The major active metabolite, N-desethylfaminitib (M3), exhibits a longer half-life, ranging from approximately 41.3 to 47.7 hours. Dietary intake has been shown to have a minimal effect on the pharmacokinetics of this compound, which is advantageous for patient convenience and treatment adherence.

Clinical Research and Therapeutic Applications of Famitinib

Early Phase Clinical Development (Phase I Studies)

A Phase I clinical trial was conducted to assess the tolerability, pharmacokinetic profile, and antitumor effects of famitinib, a novel oral multi-targeted tyrosine kinase inhibitor. nih.gov This inhibitor acts against vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor, c-kit, FMS-like tyrosine kinase-3 receptor, and proto-oncogene tyrosine kinase receptor. nih.gov The study enrolled patients with advanced solid cancers, and antitumor efficacy was evaluated every eight weeks. nih.gov

The early phase clinical development of this compound demonstrated a wide spectrum of antitumor activities in patients with advanced solid cancers. nih.gov The observed efficacy in the Phase I study warranted further investigation into its potential therapeutic benefits in several specific cancer types, including renal cell carcinoma, gastrointestinal stromal tumor (GIST), hepatocellular carcinoma, and soft tissue sarcoma. nih.gov

Pharmacokinetic analyses were a key component of the Phase I study, providing insights into the absorption, distribution, metabolism, and excretion of this compound. nih.gov The assessments revealed no significant accumulation of either this compound or its primary metabolite, M3, with repeated dosing. nih.gov The half-life was determined to be approximately 28.7 to 33.8 hours for this compound and 41.3 to 47.7 hours for M3. nih.gov A separate study focusing on the impact of dietary intake found that food had a minimal effect on the pharmacokinetics of this compound, suggesting its oral bioavailability is not significantly affected by whether it is taken with or without a meal. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite M3

Parameter This compound Metabolite M3
Half-life (hours) 28.7 - 33.8 41.3 - 47.7
Accumulation No significant accumulation observed No significant accumulation observed

| Food Effect | Minimal effect on pharmacokinetics | Not specified |

In the Phase I trial involving 54 evaluable patients, this compound demonstrated encouraging preliminary efficacy. nih.gov Objective tumor responses were observed, with eight patients achieving a partial response. nih.gov These responses were seen in a variety of cancers, including six cases of renal cell carcinoma, one case of gastrointestinal stromal tumor (GIST), and one case of alveolar soft part sarcoma. nih.gov Additionally, fourteen patients experienced stable disease, with some showing various degrees of tumor shrinkage. nih.gov

Table 2: Preliminary Efficacy of this compound in Phase I Study

Response Category Number of Patients Tumor Types with Partial Response
Partial Response (PR) 8 Renal Cell Carcinoma (6), GIST (1), Alveolar Soft Part Sarcoma (1)

| Stable Disease (SD) | 14 | Various solid tumors |

Phase II and Basket Studies in Specific Malignancies

Following the promising results from early-phase trials, this compound advanced to Phase II studies to evaluate its efficacy and safety in specific cancer types. nih.govd-nb.info

This compound was investigated as a potential treatment for patients with metastatic colorectal cancer (mCRC) who had progressed after standard therapies. nih.govnih.gov

Table 3: Key Design Elements of the Phase II mCRC Study (NCT01762293)

Study Parameter Description
Phase II
Design Multicenter, Randomized, Double-Blinded, Placebo-Controlled
Patient Population Patients with metastatic colorectal cancer (mCRC) who failed standard therapies
Randomization Ratio 2:1 (this compound: Placebo)
Number of Patients 154
Primary Endpoint Progression-Free Survival (PFS)

Table of Compounds

Compound Name
This compound

Metastatic Colorectal Cancer (mCRC)

Progression-Free Survival (PFS) as Primary Endpoint

Progression-Free Survival (PFS) has been a critical primary endpoint in several clinical trials evaluating the efficacy of this compound across various cancer types. In a phase II trial for refractory metastatic colorectal cancer (mCRC), this compound demonstrated a significant improvement in median PFS at 2.8 months compared to 1.5 months for the placebo group. nih.govresearchgate.net

In the context of metastatic renal cell carcinoma (mRCC), this compound has also shown promising results. A single-center study involving phases I and II clinical trial data reported a median PFS of 10.7 months. nih.govresearchgate.net When used in combination with camrelizumab for advanced or metastatic RCC, the median PFS was 14.6 months. aacrjournals.orgaacrjournals.orgnih.gov For patients who had been previously treated, the median PFS was 13.4 months, while it was not reached for treatment-naïve patients. aacrjournals.orgaacrjournals.orgnih.gov

Further research has explored this compound in other malignancies. In a phase 2 trial for advanced, immunomodulatory triple-negative breast cancer, the combination of this compound with camrelizumab and nab-paclitaxel resulted in a median PFS of 13.6 months. ascopubs.org For patients with platinum-resistant recurrent ovarian cancer, the combination of this compound and camrelizumab yielded a median PFS of 4.1 months. bmj.combmj.com

In studies focused on non-small cell lung cancer (NSCLC), a phase 2 trial of camrelizumab plus this compound as a first-line treatment for patients with PD-L1 TPS ≥1% reported a median PFS of 16.6 months. bmj.com Another phase II study on previously treated advanced and metastatic NSCLC patients showed a median PFS of 6.9 months for the same combination. nih.govnih.gov Specifically for patients with EGFR genetic aberrations, the median PFS was 10.3 months. nih.govnih.gov In women with pretreated recurrent or metastatic cervical squamous cell carcinoma, the combination resulted in a median PFS of 10.3 months. nih.gov

Progression-Free Survival (PFS) in this compound Clinical Trials
Cancer TypeTreatmentMedian PFS (months)Control Group Median PFS (months)
Metastatic Colorectal Cancer (mCRC)This compound2.8 nih.govresearchgate.net1.5 (Placebo) nih.govresearchgate.net
Metastatic Renal Cell Carcinoma (mRCC)This compound10.7 nih.govresearchgate.netN/A
Advanced/Metastatic RCCThis compound + Camrelizumab14.6 aacrjournals.orgaacrjournals.orgnih.govN/A
Triple-Negative Breast Cancer (TNBC)This compound + Camrelizumab + Nab-paclitaxel13.6 ascopubs.orgN/A
Recurrent Ovarian Cancer (ROC)This compound + Camrelizumab4.1 bmj.combmj.comN/A
Non-Small Cell Lung Cancer (NSCLC, 1st Line, PD-L1 ≥1%)This compound + Camrelizumab16.6 bmj.comN/A
Non-Small Cell Lung Cancer (NSCLC, Previously Treated)This compound + Camrelizumab6.9 nih.govnih.govN/A
Recurrent/Metastatic Cervical CancerThis compound + Camrelizumab10.3 nih.govN/A
Objective Response Rate (ORR) and Disease Control Rate (DCR) as Secondary Endpoints

Objective Response Rate (ORR) and Disease Control Rate (DCR) serve as key secondary endpoints to further characterize the antitumor activity of this compound. In the phase II trial for refractory mCRC, the this compound group achieved an ORR of 2.2% and a DCR of 59.8%, compared to 0.0% and 31.4% in the placebo group, respectively. nih.govresearchgate.net Another study on mCRC combining this compound with camrelizumab reported an ORR of 13.6% and a DCR of 45.5% in all patients, with a higher ORR of 20.0% in patients with rectal cancer. ascopubs.org

For patients with advanced or metastatic RCC, the combination of camrelizumab and this compound demonstrated a notable ORR of 60.5% and a DCR of 89.5%. aacrjournals.orgaacrjournals.org In treatment-naïve RCC patients, the ORR was as high as 84.6%, while in pre-treated patients, it was 48.0%. aacrjournals.orgaacrjournals.orgnih.gov An updated analysis of this cohort showed an ORR of 63.2% and a DCR of 89.5%. ascopubs.org

In a trial for immunomodulatory triple-negative breast cancer, the combination of this compound, camrelizumab, and nab-paclitaxel led to an ORR of 81.3% and a DCR of 95.8%. ascopubs.org For platinum-resistant recurrent ovarian cancer, the combination of this compound and camrelizumab resulted in an ORR of 24.3% and a DCR of 54.1%. bmj.combmj.com

In NSCLC, first-line treatment with camrelizumab and this compound in patients with PD-L1 TPS ≥1% achieved an ORR of 53.7% and a DCR of 92.7%. bmj.com For previously treated NSCLC patients, the same combination yielded a confirmed ORR of 30.4% and a DCR of 95.7%. nih.govnih.gov In women with recurrent or metastatic cervical squamous cell carcinoma, an ORR of 39.4% was observed. nih.gov

ORR and DCR in this compound Clinical Trials
Cancer TypeTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)
Metastatic Colorectal Cancer (mCRC)This compound2.2% nih.govresearchgate.net59.8% nih.govresearchgate.net
Metastatic Colorectal Cancer (mCRC)This compound + Camrelizumab13.6% ascopubs.org45.5% ascopubs.org
Advanced/Metastatic RCCThis compound + Camrelizumab60.5% aacrjournals.orgaacrjournals.org89.5% aacrjournals.orgaacrjournals.org
Triple-Negative Breast Cancer (TNBC)This compound + Camrelizumab + Nab-paclitaxel81.3% ascopubs.org95.8% ascopubs.org
Recurrent Ovarian Cancer (ROC)This compound + Camrelizumab24.3% bmj.combmj.com54.1% bmj.combmj.com
Non-Small Cell Lung Cancer (NSCLC, 1st Line, PD-L1 ≥1%)This compound + Camrelizumab53.7% bmj.com92.7% bmj.com
Non-Small Cell Lung Cancer (NSCLC, Previously Treated)This compound + Camrelizumab30.4% nih.govnih.gov95.7% nih.govnih.gov
Recurrent/Metastatic Cervical CancerThis compound + Camrelizumab39.4% nih.govN/A
Overall Survival (OS) Analysis

For mRCC, a single-center study estimated the median OS time to be 33.0 months. nih.govresearchgate.net In the FUTURE-C-PLUS trial for advanced immunomodulatory triple-negative breast cancer, the final OS was 29.4 months with the this compound, camrelizumab, and nab-paclitaxel combination. ascopubs.org In the setting of platinum-resistant recurrent ovarian cancer, the median OS was 18.9 months. bmj.combmj.com

In NSCLC, for previously treated patients receiving camrelizumab plus this compound, the median OS was not reached at the time of data analysis, with 1- and 2-year OS rates of 85.6% and 56.8%, respectively. nih.govnih.gov For patients with EGFR mutations, the median OS was 20.3 months. nih.govnih.gov In the first-line setting for NSCLC with PD-L1 TPS ≥1%, the median OS was not yet mature, but the estimated 12-month OS rate was 76.8%. bmj.com For recurrent or metastatic cervical cancer, the 12-month OS rate was 77.7%. nih.govonclive.com

Overall Survival (OS) in this compound Clinical Trials
Cancer TypeTreatmentMedian OS (months)Control Group Median OS (months)
Metastatic Colorectal Cancer (mCRC)This compound7.4 nih.govresearchgate.net7.2 (Placebo) nih.govresearchgate.net
Metastatic Rectal CancerThis compound + Camrelizumab15.2 ascopubs.orgN/A
Metastatic Renal Cell Carcinoma (mRCC)This compound33.0 nih.govresearchgate.netN/A
Triple-Negative Breast Cancer (TNBC)This compound + Camrelizumab + Nab-paclitaxel29.4 ascopubs.orgN/A
Recurrent Ovarian Cancer (ROC)This compound + Camrelizumab18.9 bmj.combmj.comN/A
Non-Small Cell Lung Cancer (NSCLC, Previously Treated)This compound + CamrelizumabNot Reached nih.govnih.govN/A
Recurrent/Metastatic Cervical CancerThis compound + Camrelizumab12-month OS rate: 77.7% nih.govonclive.comN/A

Renal Cell Carcinoma (RCC)

Efficacy and Safety in Metastatic RCC

This compound has demonstrated significant anti-tumor activity in metastatic renal cell carcinoma (mRCC). nih.govresearchgate.net As a monotherapy, it achieved a noninferior objective response rate compared to sunitinib (B231) in advanced or metastatic RCC. aacrjournals.orgaacrjournals.org The combination of this compound with the PD-1 inhibitor camrelizumab has also shown potent and enduring antitumor activity in patients with advanced or metastatic RCC, for both treatment-naïve and previously treated populations. aacrjournals.orgaacrjournals.orgnih.gov Clinical studies have indicated that this compound, both alone and in combination, has a manageable safety profile, though specific adverse events are outside the scope of this article. nih.govaacrjournals.org

Response Rates (Partial Response, Stable Disease) and Disease Control Rate

In a study analyzing data from phases I and II trials, 24 patients with mRCC were treated with this compound. nih.govresearchgate.net The results showed that 12 patients (50.0%) achieved a partial response (PR), and 9 patients (37.5%) achieved stable disease (SD). nih.govresearchgate.net Progressive disease was observed in 3 patients (12.5%). nih.govresearchgate.net This culminated in a disease control rate (DCR) of 87.5%. nih.govresearchgate.net

Efficacy of this compound in Metastatic Renal Cell Carcinoma (mRCC)
TreatmentPatient PopulationPartial Response (PR)Stable Disease (SD)Disease Control Rate (DCR)
This compound MonotherapymRCC (n=24)50.0% nih.govresearchgate.net37.5% nih.govresearchgate.net87.5% nih.govresearchgate.net
This compound + CamrelizumabAdvanced/Metastatic RCC (Overall, n=38)N/A28.9% aacrjournals.org89.5% aacrjournals.orgaacrjournals.orgascopubs.org
Treatment-NaïveN/AN/A100% ascopubs.org
Previously TreatedN/AN/A84.0% ascopubs.org

Non-Small Cell Lung Cancer (NSCLC)

This compound has been investigated as a therapeutic agent for advanced non-squamous and non-small cell lung cancer (NSCLC). larvol.comveeva.com Clinical trials have evaluated its efficacy both as a single agent and in combination with immunotherapy.

A phase 2 trial assessed the combination of camrelizumab and this compound as a first-line treatment for advanced or metastatic NSCLC patients with a PD-L1 tumor proportion score (TPS) of ≥1%. bmj.com This combination demonstrated promising antitumor activity, achieving an ORR of 53.7% and a DCR of 92.7%. bmj.com The median PFS was 16.6 months, and the estimated 12-month OS rate was 76.8%. bmj.com

Another single-arm, phase II study evaluated the same combination in 23 previously treated patients with locally advanced and metastatic NSCLC. nih.govnih.gov In this cohort, the confirmed ORR was 30.4%, and the DCR was 95.7%. nih.govnih.gov The median PFS was 6.9 months, while the median OS had not been reached, with a 2-year OS rate of 56.8%. nih.govnih.gov Notably, for the subgroup of patients with EGFR genetic aberrations, the ORR was 33.3%, median PFS was 10.3 months, and median OS was 20.3 months. nih.govnih.gov These findings suggest that adding antiangiogenic agents like this compound to anti-PD-1 immunotherapy may benefit advanced NSCLC patients. bmj.com There is also an ongoing Phase II trial of camrelizumab combined with this compound for the adjuvant treatment of Stage II-IIIA NSCLC. drugbank.com

Efficacy of this compound Combinations in Non-Small Cell Lung Cancer (NSCLC)
Treatment SettingObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS, months)Overall Survival (OS)
1st Line (PD-L1 ≥1%)53.7% bmj.com92.7% bmj.com16.6 bmj.com12-month rate: 76.8% bmj.com
Previously Treated (All)30.4% nih.govnih.gov95.7% nih.govnih.gov6.9 nih.govnih.gov2-year rate: 56.8% nih.govnih.gov
Previously Treated (EGFR mutation)33.3% nih.govnih.gov100.0% nih.gov10.3 nih.govnih.govMedian: 20.3 months nih.govnih.gov

Gastrointestinal Stromal Tumors (GISTs)

This compound has been evaluated as a therapeutic option for patients with advanced gastrointestinal stromal tumors (GIST), particularly after the failure of standard first-line therapy with imatinib (B729). onclive.com A Phase II clinical trial was initiated to assess the efficacy and safety of this compound in patients with advanced or metastatic GIST who had progressed on or were intolerant to imatinib. clinicaltrials.gov The study aimed to enroll 88 participants. onclive.com

Furthermore, a Phase III trial (NCT04409223) was designed to directly compare the efficacy and safety of this compound against sunitinib in the second-line setting for advanced GIST patients whose disease had progressed after imatinib treatment. facingourrisk.orgamegroups.org However, this study was ultimately terminated. facingourrisk.org Standard treatment for metastatic or recurrent GIST typically involves a sequence of tyrosine kinase inhibitors, starting with imatinib, followed by sunitinib, and then regorafenib. nih.govascopubs.org

Gastric Cancer

Preclinical research has demonstrated the potential of this compound in treating human gastric cancer. medpath.comtandfonline.com In vitro studies on gastric cancer cell lines showed that this compound could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in a dose-dependent manner. medpath.comtandfonline.comclinconnect.io In xenograft models using BGC-823 human gastric cancer cells, this compound monotherapy significantly suppressed tumor growth, with an inhibition rate exceeding 85%. medpath.comtandfonline.com The primary mechanism for this in vivo antitumor activity was identified as the inhibition of angiogenesis. medpath.comtandfonline.com These preclinical findings have provided a rationale for the clinical investigation of this compound in patients with gastric cancer. medpath.comtandfonline.com

Urothelial Carcinoma (Advanced or Metastatic)

In the setting of advanced or metastatic urothelial carcinoma that has progressed after platinum-based chemotherapy, this compound has been studied in combination with the anti-PD-1 antibody camrelizumab. A multi-cohort, open-label Phase II study (NCT03827837) evaluated this combination in 36 patients.

Efficacy EndpointOverall Population (n=36)Bladder Cancer Subgroup (n=18)
Objective Response Rate (ORR)30.6%38.9%
Median Progression-Free Survival (PFS)4.1 months8.3 months
Median Overall Survival (OS)12.9 monthsNot Reached
Median Duration of Response (DoR)6.3 monthsNot Reached

Recurrent Platinum-Resistant Ovarian Cancer

The combination of this compound and camrelizumab has also been investigated in patients with recurrent platinum-resistant ovarian cancer, a setting with a significant need for new therapeutic options. An open-label, multicenter Phase II basket study included a cohort of 37 women with platinum-resistant recurrent ovarian cancer. Patients in this cohort had disease that progressed during or within six months of their last platinum-based chemotherapy.

The study's primary endpoint was the ORR. The combination therapy achieved a confirmed ORR of 24.3% and a disease control rate (DCR) of 54.1%. The median time to response (TTR) was 2.1 months, and the median DoR was 4.1 months. For survival outcomes, the median PFS was 4.1 months. With a median follow-up of 22.0 months, the median OS was 18.9 months, and the estimated 12-month OS rate was 67.2%.

Efficacy EndpointResult
Objective Response Rate (ORR)24.3%
Disease Control Rate (DCR)54.1%
Median Progression-Free Survival (PFS)4.1 months
Median Overall Survival (OS)18.9 months
Median Duration of Response (DoR)4.1 months
12-month Overall Survival Rate67.2%

Biliary Tract Cancer (BTC) and Pancreatic Ductal Adenocarcinoma (PDAC)

This compound has been explored in combination with SHR-1701, a bifunctional fusion protein targeting PD-L1 and TGF-β, for patients with advanced, previously treated biliary tract cancer (BTC) and pancreatic ductal adenocarcinoma (PDAC). A Phase II trial (ChiCTR2000037927) evaluated this combination in 51 enrolled patients.

In the BTC cohort, the combination demonstrated an ORR of 28%, which included two complete responses. The DCR was 80%. The median PFS was 5.1 months, and the median OS was 16.0 months. In the PDAC cohort, the ORR was 15%, also with two complete responses, and the DCR was 60%. Survival outcomes were more modest in this group, with a median PFS of 2.1 months and a median OS of 5.3 months. Additionally, a Phase II trial (NCT04479904) was planned to evaluate this compound monotherapy in patients with intrahepatic cholangiocarcinoma (a subtype of BTC) harboring FGFR2 genetic aberrations who had failed first-line therapy, but this study was withdrawn. facingourrisk.org

IndicationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)
Biliary Tract Cancer (BTC)28%80%5.1 months16.0 months
Pancreatic Ductal Adenocarcinoma (PDAC)15%60%2.1 months5.3 months

Immunomodulatory Triple-Negative Breast Cancer (TNBC)

In the first-line treatment of advanced immunomodulatory triple-negative breast cancer (TNBC), a triplet combination of this compound, camrelizumab, and nab-paclitaxel was assessed in the FUTURE-C-Plus study. This single-arm, open-label Phase II trial enrolled 48 patients with previously untreated, advanced immunomodulatory TNBC, defined by CD8 immunohistochemistry staining of ≥10%.

The study reported a confirmed ORR of 81.3%, with five complete responses and 34 partial responses. With a median follow-up of 17.0 months, the median PFS was 13.6 months, and the median DoR was 14.9 months. The median OS had not been reached at the time of data cutoff. Based on these promising results, a randomized controlled Phase III trial (FUTURE-SUPER) is underway to validate these findings.

Efficacy EndpointFUTURE-C-Plus Phase II Trial Result
Objective Response Rate (ORR)81.3%
Median Progression-Free Survival (PFS)13.6 months
Median Duration of Response (DoR)14.9 months
Median Overall Survival (OS)Not Reached

Nasopharyngeal Carcinoma (NPC)

This compound has been studied in patients with recurrent or metastatic nasopharyngeal carcinoma (NPC). An early Phase II trial evaluated this compound monotherapy in 58 Chinese patients who had failed at least two prior lines of chemotherapy. In this heavily pretreated population, the ORR was 8.6%, and 27.6% of patients achieved stable disease for more than 12 weeks. The median PFS was 3.2 months.

More recently, this compound was combined with camrelizumab in a Phase II basket study (NCT04346381) for patients with recurrent or metastatic NPC who were resistant to prior immune checkpoint inhibitor (ICI) therapy. In an enrolled group of 15 patients, the combination yielded an ORR of 33.3% and a DCR of 80.0%. The median DoR was 4.2 months, and the median PFS was 6.3 months. The median OS was not reached at the time of analysis. A separate Phase I study also explored this compound in combination with concurrent chemoradiotherapy for locoregionally advanced NPC, showing a 3-year PFS of 70%.

Trial SettingObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)
Monotherapy (Post ≥2 Chemo Lines)8.6%36.2% (SD >12 wks)3.2 monthsN/A
Combination with Camrelizumab (Post-ICI)33.3%80.0%6.3 months4.2 months

Advanced Acral or Mucosal Melanoma

This compound has been investigated as a potential treatment for advanced acral and mucosal melanoma, which are rare and aggressive subtypes of melanoma more commonly found in Asian populations. ascopubs.orgbohrium.com These types of melanoma are known to be more aggressive than their cutaneous counterparts. ascopubs.orgbohrium.com Research has focused on combining this compound, a selective multi-target tyrosine kinase inhibitor, with immunotherapy agents. ascopubs.orgbohrium.com this compound targets various receptors, including VEGFR-2, PDGFR, c-kit, and FGFR, giving it both anti-angiogenic and antiproliferative properties. ascopubs.orgbohrium.com

A significant Phase II clinical trial (NCT05051865) evaluated the efficacy of this compound in combination with Camrelizumab for patients with advanced acral or mucosal melanoma. ascopubs.org The study included a cohort of patients who had previously been treated with immune checkpoint inhibitors (ICIs). bohrium.comonclive.com In this group of 18 patients (9 with mucosal and 9 with acral melanoma), the combination therapy demonstrated promising results. ascopubs.orgbohrium.com

Data from the 17 evaluable patients in the ICI-experienced cohort are summarized below. ascopubs.orgbohrium.comonclive.com

Table 1: Efficacy of this compound plus Camrelizumab in ICI-Experienced Advanced Acral/Mucosal Melanoma

Efficacy Endpoint Result
Objective Response Rate (ORR) 17.6%
Disease Control Rate (DCR) 64.7%
Median Progression-Free Survival (PFS) 6.0 months

At a median follow-up of 7.3 months, the study found that the combination of this compound and Camrelizumab showed encouraging antitumor activity for these difficult-to-treat cancers. ascopubs.orgonclive.com The responses included two confirmed partial responses and one unconfirmed partial response, all of which occurred in patients with the acral subtype. ascopubs.orgbohrium.com

Ongoing Clinical Investigations

This compound continues to be evaluated in various clinical trials for a range of cancers, often in combination with other therapeutic agents. ascopubs.orgascopubs.org These investigations aim to further establish its efficacy and expand its potential applications.

One of the key ongoing studies is the Phase II clinical trial (NCT05051865) investigating the combination of Camrelizumab and this compound in patients with advanced acral and mucosal melanoma. ascopubs.org

Beyond melanoma, this compound is being studied in other malignancies. A randomized, Phase II study (NCT04680988) is assessing the combination of Camrelizumab and this compound in comparison to Camrelizumab alone or chemotherapy for patients with recurrent or metastatic cervical cancer. ascopubs.orgichgcp.net Another Phase II trial (NCT01392235) is focused on determining the effectiveness of this compound in treating patients with recurrent and/or metastatic nasopharyngeal carcinoma. clinicaltrials.gov

Furthermore, the potential of this compound is being explored in non-small cell lung cancer (NSCLC). A multicenter, randomized Phase III clinical trial (NCT05042375) is underway to validate the findings from a Phase II study that showed promising antitumor activity for this compound combined with Camrelizumab in advanced or metastatic NSCLC. bmj.com

Table 2: Selected Ongoing Clinical Trials with this compound

Cancer Type Clinical Trial Identifier Phase Intervention
Advanced Acral/Mucosal Melanoma NCT05051865 II Camrelizumab + this compound
Recurrent/Metastatic Cervical Cancer NCT04680988 II Camrelizumab + this compound
Recurrent/Metastatic Nasopharyngeal Carcinoma NCT01392235 II This compound

Drug Resistance Mechanisms and Strategies to Overcome Resistance to Famitinib

Observed Patterns of Resistance in Clinical Contexts

Famitinib is actively investigated for its role in treating various cancers that have demonstrated resistance to standard therapies, including gastrointestinal stromal tumors (GISTs), renal cell carcinoma (RCC), and non-small cell lung cancer (NSCLC) patsnap.com. In patients with GISTs who had become resistant to established tyrosine kinase inhibitors like imatinib (B729) and sunitinib (B231), this compound Malate has shown notable efficacy in controlling disease progression patsnap.com.

In non-small cell lung cancer, acquired resistance to third-generation epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs), such as osimertinib, is a complex and inevitable challenge semanticscholar.orgmdpi.com. The combination of this compound with HS-10296, another third-generation EGFR-TKI, represents a promising strategy to overcome HS-10296 resistance, potentially by inhibiting tumor angiogenesis semanticscholar.org.

Clinical trials have also explored this compound in combination with immune checkpoint inhibitors (ICIs) in patients with prior resistance. For instance, in heavily pretreated patients with platinum-resistant recurrent ovarian cancer, a combination of camrelizumab (an anti-PD-1 antibody) and this compound demonstrated antitumor activity. This included patients with primary platinum resistance, secondary platinum resistance, and primary platinum refractory disease bmj.combmj.com. Similarly, in advanced melanoma, the combination of camrelizumab and this compound exhibited antitumor activity in patients previously exposed to ICI regimens, where a significant majority had primary resistance to anti-PD-1 therapy onclive.com. Encouraging activity has also been observed with camrelizumab plus this compound in recurrent or metastatic nasopharyngeal carcinoma patients who were resistant to ICI treatment ascopubs.org. Furthermore, a combination of SHR-1701 (a bifunctional fusion protein targeting PD-L1 and TGF-β) and this compound has shown potential as a subsequent-line therapy for refractory advanced biliary tract cancer or pancreatic ductal adenocarcinoma nih.govresearchgate.net.

Molecular and Cellular Basis of Acquired Resistance

Acquired resistance to anticancer therapies often involves complex molecular and cellular adaptations within tumor cells and their microenvironment.

The Wnt/β-catenin signaling pathway is frequently over-activated and abnormally expressed in osteosarcoma (OS) frontiersin.org. This aberrant activation can significantly contribute to chemotherapy resistance in OS cells against commonly used agents such as cisplatin, doxorubicin, and methotrexate (B535133) frontiersin.orgnih.gov. Conversely, inhibiting the Wnt/β-catenin pathway has been shown to improve or even reverse this resistance frontiersin.org. Research indicates that chemo-resistant osteosarcoma cells exhibit increased levels and activity of β-catenin, alongside elevated expression of Wnt-targeted genes, when compared to sensitive parental cells scielo.br. Targeting β-catenin pathways is thus considered a therapeutic approach to re-sensitize osteosarcoma cells to chemotherapy scielo.br. Clinical trials are exploring the drug resistance mechanisms for advanced osteosarcoma, specifically investigating the role of beta-catenin pathways in secondary drug resistance to combination therapies involving this compound and Camrelizumab medpath.com.

Transforming Growth Factor-beta (TGF-β)-mediated immune evasion is a critical factor that negatively impacts the effectiveness of cancer immunotherapy, particularly immune checkpoint inhibitors (ICIs) nih.govdovepress.commdpi.com. Hyperactive TGF-β signaling is strongly correlated with ICI resistance nih.govdovepress.com. TGF-β contributes to cancer immune evasion and immunotherapy resistance by actively reprogramming the tumor microenvironment (TME) nih.govdovepress.com. Its immunosuppressive effects include inhibiting the cytotoxic activity of T cells and Natural Killer (NK) cells, promoting the differentiation of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and undermining the antigen presentation capabilities of dendritic cells nih.govdovepress.commdpi.com.

Blocking TGF-β signaling has been shown to synergize with ICIs and can overcome treatment resistance nih.govdovepress.com. This rationale underpins the development of novel agents like SHR-1701, a bifunctional fusion protein that combines an anti-PD-L1 antibody with the extracellular domain of TGF-β receptor II, effectively acting as a TGF-β trap. By simultaneously inhibiting both PD-L1 and TGF-β signaling, SHR-1701 aims to enhance anti-tumor immunity and is being investigated in combination with this compound to overcome resistance nih.govresearchgate.net.

Rationale for Combination Therapies to Mitigate Resistance

The emergence of drug resistance highlights the need for combination therapies to achieve more durable and comprehensive anti-cancer effects. This compound is frequently explored in combination with other therapeutic agents, including chemotherapy and immunotherapy, to enhance its efficacy and overcome resistance mechanisms patsnap.com.

The primary antitumor mechanism of this compound involves inhibiting tumor angiogenesis by targeting multiple receptor tyrosine kinases such as VEGFR2, c-Kit, and PDGFR semanticscholar.orgbmj.com. This anti-angiogenic effect can be strategically combined with other agents to address diverse resistance pathways. For example, combining this compound with HS-10296, an EGFR-TKI, has demonstrated synergistic antitumor effects in NSCLC cells. This synergy is potentially mediated by the combined inhibition of AKT and ERK phosphorylation in tumor cells and enhanced suppression of tumor angiogenesis semanticscholar.org. This suggests that this compound can significantly improve the anti-angiogenic effects of other therapies semanticscholar.org.

In the realm of immunotherapy, the combination of camrelizumab (an anti-PD-1 antibody) and this compound (a receptor tyrosine kinase inhibitor) is rationalized by their potential for synergistic activity through modulation of the tumor microenvironment bmj.com. This combination has shown encouraging clinical activity in various resistant settings, including platinum-resistant recurrent ovarian cancer bmj.combmj.com, advanced melanoma with prior ICI exposure onclive.com, and recurrent/metastatic nasopharyngeal carcinoma resistant to ICI treatment ascopubs.org. The rationale behind combining SHR-1701 (which targets both PD-L1 and TGF-β) with this compound is based on the complementary mechanisms of action and the observed overlap between TGF-β activation, immune exhaustion, and VEGFA upregulation. This triple blockade is hypothesized to exert synergistic antitumor effects and improve clinical outcomes by addressing multiple facets of resistance simultaneously nih.gov.

Combination Therapy Research with Famitinib

Famitinib in Combination with Immunotherapy Agents

The combination of this compound with immunotherapy agents, especially immune checkpoint inhibitors, represents a significant area of research. This strategy is based on the understanding that anti-angiogenic therapies can modulate the tumor microenvironment (TME), thereby enhancing the effectiveness of immunotherapy.

Combination with PD-1/PD-L1 Inhibitors (e.g., Camrelizumab, Pembrolizumab)

The co-administration of this compound with programmed death-1 (PD-1) or programmed death-ligand 1 (PD-L1) inhibitors has been explored across various cancer types, demonstrating synergistic antitumor activity and clinical efficacy.

The interaction between immunosuppression and angiogenesis plays a crucial role in tumor development, providing a strong rationale for combining immune checkpoint blockade with anti-angiogenic agents like this compound nih.gov. Anti-angiogenic therapies can synergistically modulate the tumor microenvironment by normalizing tumor vasculature, which can improve the infiltration of immune cells, such as CD8+ T-cells medchemexpress.comfrontiersin.org. This normalization can also reduce the presence of immunosuppressive cells, including regulatory T-cells and myeloid-derived suppressor cells (MDSCs), within the tumor microenvironment medchemexpress.comfrontiersin.org. Furthermore, the reactivation of the immune response induced by PD-1 inhibitors may promote vascular proliferation by releasing vascular endothelial growth factor A (VEGF-A), a process that this compound can inhibit by blocking VEGF signal transduction, thereby preventing resistance mechanisms wikipedia.org.

Clinical trials have demonstrated the efficacy of this compound in combination with PD-1/PD-L1 inhibitors across a spectrum of advanced or metastatic cancers.

Renal Cell Carcinoma (RCC) In patients with advanced or metastatic renal cell carcinoma, the combination of camrelizumab (a PD-1 inhibitor) and this compound has shown notable clinical efficacy. A phase II study reported an objective response rate (ORR) of 60.5% in all patients, with an impressive 84.6% ORR in treatment-naïve patients nih.govpharmakb.comfrontiersin.orgunige.ch. The median progression-free survival (PFS) for this combination was 14.6 months nih.govpharmakb.com. Most patients (92.1%) experienced tumor shrinkage, with a median best reduction in target lesions of 47% from baseline pharmakb.com.

Non-Small Cell Lung Cancer (NSCLC) For advanced or metastatic non-small cell lung cancer patients with PD-L1 tumor proportion score (TPS) ≥1%, camrelizumab combined with this compound exhibited promising antitumor activity, achieving an ORR of 53.7% and a median PFS of 16.6 months guidetopharmacology.org. In previously treated NSCLC patients, this combination demonstrated a confirmed ORR of 30.4% and a median PFS of 6.9 months, with a disease control rate of 95.7% medchemexpress.com.

Melanoma In a phase II trial involving patients with advanced acral or mucosal melanoma previously exposed to immune checkpoint inhibitors, camrelizumab plus this compound elicited responses, with an ORR of 17.6% and a median PFS of 6.0 months.

Triple-Negative Breast Cancer (TNBC) A triplet regimen combining this compound with camrelizumab and nab-paclitaxel demonstrated substantial efficacy in previously untreated, advanced, immunomodulatory triple-negative breast cancer. This regimen achieved a confirmed ORR of 81.3% and a median PFS of 13.6 months, with a median duration of response (DOR) of 14.9 months frontiersin.org.

Ovarian Cancer The combination of this compound and camrelizumab has also shown antitumor activity in clinical trials for ovarian cancer frontiersin.org.

Below is a summary of clinical efficacy data for this compound in combination with PD-1/PD-L1 inhibitors:

Cancer TypeCombination RegimenORR (%) (95% CI)Median PFS (months) (95% CI)Median OS (months) (95% CI)
Renal Cell CarcinomaCamrelizumab + this compound60.5 (43.4–76.0) nih.gov14.6 (6.2–not reached) nih.govNot reached (12-mo OS rate 88.0%) pharmakb.com
NSCLC (PD-L1 TPS ≥1%)Camrelizumab + this compound53.7 (37.4% to 69.3%) guidetopharmacology.org16.6 (8.3 to not reached) guidetopharmacology.orgNot yet mature (12-mo OS rate 76.8%) guidetopharmacology.org
Urothelial CarcinomaCamrelizumab + this compound30.6 (16.3% to 48.1%)4.1 (2.2 to 8.2)12.9 (8.8 to not reached)
Melanoma (ICI-experienced)Camrelizumab + this compound17.66.0Not reached
TNBC (Immunomodulatory)This compound + Camrelizumab + Nab-Paclitaxel81.3 (70.2–92.3) frontiersin.org13.6 (8.4–18.8) frontiersin.orgNot reached frontiersin.org

Combination with Bifunctional Fusion Proteins (e.g., SHR-1701 targeting PD-L1 and TGF-β)

Beyond standard PD-1/PD-L1 inhibitors, this compound has been investigated in combination with novel bifunctional fusion proteins that target multiple pathways. SHR-1701, a bifunctional fusion protein designed to target both PD-L1 and transforming growth factor-beta (TGF-β), has been studied in combination with this compound to simultaneously target immune checkpoints, TGF-β signaling, and angiogenesis pathways.

In a phase II study involving patients with previously treated advanced biliary tract cancer (BTC) or pancreatic ductal adenocarcinoma (PDAC), the combination of SHR-1701 and this compound demonstrated promising efficacy. For the BTC cohort, the ORR was 28% (including 2 complete responses), with a disease control rate (DCR) of 80%, a median PFS of 5.1 months, and a median OS of 16.0 months. In the PDAC cohort, the ORR was 15% (including 2 complete responses), with a DCR of 60%, a median PFS of 2.1 months, and a median OS of 5.3 months. A case report also highlighted a long-lasting complete response in a patient with refractory advanced gallbladder cancer treated with this regimen.

This compound in Combination with Chemotherapeutic Agents

Rationale for Combined Angiogenesis and Chemotherapy Inhibition

This compound, as a multi-targeted receptor tyrosine kinase inhibitor, exerts its effects through antiangiogenesis and antiproliferation activities wikipedia.org. The rationale for combining anti-angiogenic agents with chemotherapy stems from the understanding that abnormal tumor vasculature, often promoted by angiogenesis, contributes to an immunosuppressive tumor microenvironment and impedes effective drug delivery frontiersin.org. Anti-angiogenic therapies can normalize tumor vessels, thereby improving the delivery of chemotherapeutic agents to the tumor and alleviating hypoxia, which can otherwise lead to chemotherapy resistance. This combined approach aims to synergistically target tumor growth by inhibiting both the formation of new blood vessels essential for tumor survival and direct tumor cell proliferation, ultimately enhancing the cytotoxic effects of chemotherapy and potentially overcoming resistance mechanisms.

Biomarker Discovery and Validation in Famitinib Research

Predictive Biomarkers for Treatment Response

Predictive biomarkers help identify which patients are most likely to benefit from a particular therapy. In the context of Famitinib, research has focused on immune-related signatures, protein expression, and genetic mutations.

A novel predictive biomarker, the Immune/Metabolism (I/M) score, has been developed to forecast the efficacy of immunotherapy combinations involving this compound. frontiersin.orgpurdue.edu This score is derived from the pretreatment expression of a six-gene signature, integrating features of both the immune response and metabolic pathways. frontiersin.orgpurdue.edu

The predictive power of the I/M score was validated using a Receiver Operating Characteristic (ROC) curve analysis in the SHR-1701 plus this compound test cohort, which demonstrated a high Area Under the Curve (AUC) of 0.930. frontiersin.org This indicates a strong capability to distinguish between responders and non-responders, suggesting the I/M score could be a valuable tool for selecting patients most likely to benefit from this combination therapy. frontiersin.orgpurdue.edu

Programmed Death-Ligand 1 (PD-L1) is a widely studied biomarker for predicting response to immune checkpoint inhibitors. bioworld.comresearchgate.netpersonalizedmedonc.com Research involving this compound in combination with the anti-PD-1 antibody Camrelizumab has explored this association.

In a phase 2 trial for treatment-naïve advanced or metastatic non-small cell lung cancer (NSCLC) patients with a PD-L1 tumor proportion score (TPS) of ≥1%, the combination of Camrelizumab and this compound demonstrated promising antitumor activity. nih.gov The study reported an objective response rate (ORR) of 53.7% and a median progression-free survival (PFS) of 16.6 months. nih.gov While the trial specifically enrolled patients with PD-L1 positive tumors, the findings also suggested that the addition of an antiangiogenic TKI like this compound to immunotherapy may provide benefits irrespective of PD-L1 expression levels. nih.gov This highlights the complexity of using PD-L1 as a standalone predictive biomarker for this combination therapy and suggests that a more comprehensive analysis of biomarkers is needed. nih.gov

Information regarding somatic mutations in genes such as PKD1 and KAT6A as specific predictive indicators for this compound therapy response could not be located in the reviewed scientific literature.

Prognostic Biomarkers in this compound-Treated Cohorts

Prognostic biomarkers provide information about the likely outcome of the disease, regardless of the specific treatment administered. In clinical trials involving this compound, several factors and outcomes are being explored for their prognostic value.

In a phase II study of Camrelizumab plus this compound, exploratory analyses indicated that a history of primary tumor resection, changes in peripheral blood immunophenotype, and specific immune-metabolic profiles were linked with treatment benefits, suggesting their potential as prognostic factors. purdue.edu However, many trials are still in the process of identifying candidate prognostic biomarkers. nih.gov For instance, a phase 3 trial is planned to specifically explore such biomarkers for the Camrelizumab and this compound combination in urothelial carcinoma. nih.gov

Biomarkers for Toxicity Prediction (e.g., Correlation with Bioactivation)

Predicting and understanding toxicity is crucial for drug safety. Research into this compound has identified a correlation between its metabolic bioactivation and potential hepatotoxicity.

This compound is extensively metabolized in the body, primarily by the enzymes CYP3A4/5 and CYP1A1/2. mdpi.com In vitro studies using human liver microsomes have shown that this compound can be bioactivated by CYP1A1/2 through epoxidation at the indolylidene portion of the molecule. mdpi.com This process leads to a spontaneous defluorinated rearrangement that forms a reactive quinone-imine species. mdpi.com The formation of this reactive intermediate is believed to be associated with instances of this compound-induced hepatotoxicity. nih.govmdpi.com This link was observed in studies with primary human hepatocytes, where a correlation between this bioactivation pathway and liver cell toxicity was noted. mdpi.com Therefore, the activity of CYP1A1/2 enzymes and the formation of the quinone-imine intermediate could serve as potential biomarkers for predicting the risk of hepatotoxicity in patients treated with this compound. mdpi.com

Epigenetic Biomarker Research for Drug Resistance

No specific research on epigenetic biomarkers or epigenetic mechanisms related to the development of drug resistance to this compound could be identified in the reviewed scientific literature. General research indicates that epigenetic alterations, such as changes in DNA methylation and histone modification, can contribute to therapy resistance for various anti-cancer drugs, but studies directly investigating these processes for this compound are not available. frontiersin.org

Methodologies for Biomarker Analysis (e.g., RNA Sequencing, Multiplex Immunohistochemistry, Machine Learning)

The identification and validation of predictive biomarkers are critical for optimizing the clinical application of this compound, ensuring that patients most likely to benefit from the therapy are correctly identified. audubonbio.com Modern high-throughput technologies and computational approaches are central to this effort, providing deep insights into the molecular characteristics of tumors and their microenvironment. mdpi.com Methodologies such as RNA sequencing, multiplex immunohistochemistry, and machine learning are pivotal in discovering and analyzing biomarkers associated with the response to this compound. github.io

RNA Sequencing (RNA-Seq)

RNA Sequencing is a powerful, high-throughput technology that has become a principal tool for biomarker discovery in oncology. almacgroup.comqiagen.com Unlike older microarray technologies that are limited to detecting known transcripts, RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome. almacgroup.com This allows for the discovery of novel biomarkers, including gene expression signatures, alternative splicing events, gene fusions, and allele-specific expression, from a single tumor sample. almacgroup.comyoutube.com

In the context of this compound research, RNA-Seq is employed to analyze the gene expression profiles of tumors from patients before and after treatment. By comparing the transcriptomes of responders and non-responders, researchers can identify genes and pathways that are differentially expressed and may predict therapeutic outcomes. youtube.com For instance, RNA-Seq can reveal upregulation of genes involved in angiogenesis or specific immune pathways in responsive tumors, providing a molecular rationale for this compound's efficacy. The technology's ability to work with formalin-fixed paraffin-embedded (FFPE) tissues, a common format for clinical samples, further enhances its utility, although challenges related to RNA degradation must be addressed. personalis.com This comprehensive transcriptomic data is foundational for developing predictive models, often in conjunction with machine learning techniques. illumina.comudel.edu

Multiplex Immunohistochemistry (mIHC)

Multiplex Immunohistochemistry (mIHC) is an advanced imaging technique that enables the simultaneous detection, visualization, and quantification of multiple protein markers within a single tissue section. celnovte.comcancertreatmentjournal.com This methodology is crucial for understanding the complex cellular composition and spatial organization of the tumor microenvironment (TME), which plays a significant role in the response to targeted therapies and immunotherapies. researchgate.netyoutube.com By using fluorescently-tagged antibodies, mIHC provides detailed information on the phenotypes of different cell populations (e.g., tumor cells, immune cells) and their spatial relationships. frontiersin.org

In a phase II trial investigating this compound in combination with the PD-L1/TGF-β inhibitor SHR-1701, mIHC was used to analyze the TME of patients with biliary tract cancer and pancreatic ductal adenocarcinoma. nih.gov The analysis revealed distinct immune profiles associated with treatment response. Responders to the combination therapy were found to have tertiary lymphoid structures (TLS) within their tumors. nih.gov In contrast, patients with stable disease showed predominantly myeloid cell infiltration, and those with progressive disease had an immunologically "cold" tumor state with minimal immune infiltration. nih.gov This application of mIHC highlights its power in elucidating the immune contexture that may be favorable for a response to this compound-based combination therapies. nih.gov

Machine Learning

Machine learning (ML) offers a powerful set of tools to analyze complex biological data and develop predictive models for treatment response. github.ioafricansciencegroup.com These computational algorithms can integrate diverse datasets, including genomic, transcriptomic, and clinical data, to identify subtle patterns that are not apparent with traditional statistical methods. nih.govnih.gov In cancer research, supervised machine learning models are trained on data from patients with known treatment outcomes (responders vs. non-responders) to build classifiers that can predict the response in new patients. nih.govhopkinsmedicine.org

A notable application in the context of this compound research is the development of an "immune/metabolism (I/M) score" to predict the efficacy of the SHR-1701 plus this compound combination therapy. nih.gov This predictive score was derived from the pretreatment expression levels of just six specific genes, identified through analysis of patient tumor samples. nih.gov

Table 1: Genes Included in the Immune/Metabolism (I/M) Score for Predicting Response to SHR-1701 plus this compound nih.gov
Gene SymbolKnown Function/Association
CXCL13Chemokine involved in B-cell recruitment and formation of tertiary lymphoid structures (TLS).
CXCL9Chemokine involved in T-cell trafficking and recruitment to the tumor microenvironment.
IFNGInterferon-gamma, a key cytokine in the anti-tumor immune response.
GZMBGranzyme B, an enzyme released by cytotoxic T cells to induce cancer cell apoptosis.
IDO1Indoleamine 2,3-dioxygenase 1, an immunosuppressive enzyme.
ARG1Arginase 1, an enzyme associated with myeloid-derived suppressor cells and immune suppression.

This I/M score was significantly higher in patients who responded to the therapy compared to non-responders. nih.gov A machine learning model using this score demonstrated high accuracy in predicting treatment response. The performance of the model was evaluated using a Receiver Operating Characteristic (ROC) curve, which measures the model's ability to distinguish between responders and non-responders. nih.gov

Table 2: Performance of the I/M Score-Based Prediction Model nih.gov
Patient CohortArea Under the Curve (AUC)
SHR-1701 plus this compound Test Cohort0.930
Metastatic Urothelial Carcinoma (mUC) anti-PD-L1 Cohort0.727

The high AUC value of 0.930 in the this compound combination cohort indicates excellent predictive performance. nih.gov This demonstrates the potential of machine learning, when combined with transcriptomic data from RNA sequencing, to create clinically practical biomarkers for guiding this compound treatment strategies. nih.govafricansciencegroup.com

Future Directions and Emerging Research Avenues for Famitinib

Exploration in Additional Cancer Indications

While showing efficacy in conditions like metastatic renal cell carcinoma, the therapeutic potential of famitinib is being actively investigated across a wide spectrum of solid tumors. nih.gov Ongoing and recent clinical trials are assessing its role in various malignancies, reflecting a broad effort to determine where this agent can address unmet clinical needs.

Current areas of investigation for this compound include, but are not limited to:

Gastrointestinal Stromal Tumors (GIST) patsnap.compharmaceutical-technology.com

Non-Small Cell Lung Cancer (NSCLC) patsnap.com

Metastatic Colorectal Cancer pharmaceutical-technology.com

Gastric Cancer nih.gov

Gastroenteropancreatic Neuroendocrine Tumors nih.gov

Recurrent or Metastatic Cervical Cancer pharmaceutical-technology.comonclive.com

Metastatic Differentiated Thyroid Carcinoma pharmaceutical-technology.com

Esophageal Squamous Cell Carcinoma pharmaceutical-technology.com

Intrahepatic Cholangiocarcinoma pharmaceutical-technology.com

Unresectable Urothelial Carcinoma pharmaceutical-technology.combmj.com

Osteosarcoma pharmaceutical-technology.com

Recurrent and Metastatic Nasopharyngeal Carcinoma pharmaceutical-technology.comnih.gov

HER2-Negative Metastatic Breast Cancer pharmaceutical-technology.com

Triple-Negative Breast Cancer (TNBC) nih.gov

This expansive exploration underscores the strategy of applying this compound's multi-targeted mechanism against various cancers that rely on the signaling pathways it inhibits. patsnap.com

Table 1: Selected Cancer Indications Currently Under Investigation for this compound
Cancer IndicationDevelopment Phase (Selected Trials)Rationale for Exploration
Cervical Cancer (Recurrent/Metastatic)Phase IIIAddressing cancers resistant to standard treatments. pharmaceutical-technology.com
Gastrointestinal Stromal Tumor (GIST)Development StageTargeting c-Kit and PDGFR pathways often mutated in GIST. patsnap.comlarvol.com
Urothelial Carcinoma (Advanced/Metastatic)Phase IIInvestigating efficacy post-platinum-based chemotherapy. bmj.com
Non-Small Cell Lung Cancer (NSCLC)Phase IIExploring combination therapies for treatment-naïve patients. nih.govbmj.com
Nasopharyngeal Carcinoma (Recurrent/Metastatic)Phase IIEvaluating treatment options after progression on PD-1 inhibitors. nih.gov

Further Elucidation of Resistance Mechanisms

A significant challenge with TKI-targeted therapies is the eventual development of drug resistance. nih.govresearchgate.net Future research on this compound will need to focus on understanding the molecular underpinnings of both primary (intrinsic) and acquired resistance. Mechanisms of resistance to TKIs are complex and can include on-target alterations, such as secondary mutations in the kinase domain, and off-target mechanisms where cancer cells activate alternative signaling pathways to bypass the drug's inhibitory effects. nih.govyoutube.com

Key areas for investigation into this compound resistance include:

Secondary Mutations: Identifying specific mutations in target kinases like VEGFR-2, c-Kit, or PDGFR that prevent this compound from binding effectively. A common form of TKI resistance involves "gatekeeper" mutations in the ATP-binding pocket of the target kinase. nih.gov

Activation of Bypass Pathways: Investigating how tumor cells might upregulate parallel signaling pathways to sustain proliferation and survival despite the inhibition of this compound's primary targets. youtube.com

Epigenetic Modifications: Exploring non-genetic changes that can alter gene expression, leading to a resistant phenotype. youtube.comvumc.org This can involve changes in the expression of non-coding RNAs that regulate complex gene networks. vumc.org

Understanding these mechanisms is crucial for developing strategies to overcome or prevent resistance, potentially through the rational design of combination therapies or the development of next-generation inhibitors. researchgate.net

Optimization of Combination Therapy Strategies

To enhance anti-tumor activity and potentially overcome resistance, this compound is being extensively studied in combination with other therapeutic agents, particularly immunotherapy. patsnap.com The combination of anti-angiogenic agents like this compound with immune checkpoint inhibitors (ICIs) is based on the rationale that modulating the tumor microenvironment can improve the efficacy of immunotherapy. nih.govnih.gov

Several clinical trials have demonstrated the promise of combining this compound with the anti-PD-1 antibody camrelizumab across various cancers.

Table 2: Efficacy of this compound in Combination with Camrelizumab in Selected Phase 2 Trials
Cancer TypePatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Advanced NSCLC (PD-L1 TPS ≥1%)First-line treatment53.7%16.6 months nih.govbmj.com
Advanced Urothelial CarcinomaPost-platinum therapy30.6%4.1 months bmj.com
Recurrent/Metastatic Cervical Squamous Cell CarcinomaPreviously treated39.4%10.3 months onclive.comnih.gov
Recurrent/Metastatic Nasopharyngeal CarcinomaPost-PD-1 inhibitor therapy33.3%7.2 months nih.gov

Beyond immunotherapy, combining this compound with chemotherapy is also a promising strategy. patsnap.com For instance, the FUTURE-C-Plus trial is investigating this compound in a triplet combination with camrelizumab and nab-paclitaxel for advanced triple-negative breast cancer. nih.gov The goal of these combination strategies is to achieve synergistic effects, providing a more comprehensive attack on cancer cells. patsnap.comaptitudehealth.com Future research will focus on optimizing dosing schedules, managing cumulative toxicities, and identifying the best combination partners for specific cancer types and patient populations.

Integration into Personalized Cancer Care Strategies

The future of cancer treatment lies in personalized medicine, which aims to tailor therapy based on the unique genetic and molecular characteristics of an individual's tumor. mtan.orgpersonalizedmedonc.com For this compound, this involves identifying predictive biomarkers to select patients who are most likely to benefit from the treatment. patsnap.com

Key aspects of integrating this compound into personalized cancer care include:

Biomarker Development: Research is needed to identify genomic, proteomic, or other molecular markers that correlate with response or resistance to this compound. For example, in combination with ICIs, PD-L1 expression is already used as a biomarker to guide treatment decisions in some cancers. nih.gov

Targeted Patient Selection: By using diagnostic tests to identify patients with specific genetic mutations or expression profiles, clinicians can more accurately direct this compound therapy to those with the highest probability of a positive outcome. mtan.org

ctDNA-Guided Therapy: The use of circulating tumor DNA (ctDNA) from liquid biopsies could allow for real-time monitoring of treatment response and the early detection of resistance mutations, enabling dynamic adjustments to therapy. larvol.com

Personalized approaches will be critical for maximizing the efficacy of this compound while minimizing exposure for patients who are unlikely to respond. patsnap.commtan.org

Advanced Methodological Approaches in this compound Research

To address the complexities of cancer biology and drug response, future research on this compound will benefit from the application of advanced methodological tools and models. These approaches can provide deeper insights into the drug's mechanism of action and the dynamics of tumor evolution under therapy.

Emerging research methodologies applicable to this compound include:

Next-Generation Sequencing (NGS): Comprehensive genomic analysis of tumor biopsies before and after treatment can reveal the genetic alterations associated with sensitivity and acquired resistance. youtube.com

Liquid Biopsies: Analyzing ctDNA from blood samples offers a non-invasive way to track the clonal evolution of tumors and identify multiple resistance mechanisms that might be missed by a single-tissue biopsy. youtube.com

Patient-Derived Models: The use of patient-derived xenografts (PDXs) and 3D cell culture systems allows for the testing of this compound and combination therapies in models that more accurately reflect the complexity and heterogeneity of human tumors. youtube.comvumc.org

Computational Modeling: Integrating large datasets from genomics, proteomics, and clinical trials can help create computational predictions for effective therapeutic combinations and identify novel resistance pathways. broadinstitute.org

These advanced methods will be instrumental in guiding the development of new treatment strategies, refining patient selection, and ultimately enhancing the clinical benefit of this compound in oncology. youtube.com

Q & A

What are the primary molecular targets of Famitinib, and how can researchers validate its selectivity in preclinical models?

This compound is a multitargeted tyrosine kinase inhibitor with activity against VEGFR2, PDGFR, and c-KIT . To validate selectivity:

  • Kinase profiling assays (e.g., competitive binding assays using recombinant kinases) quantify inhibition constants (IC50) across targets.
  • Cellular assays (e.g., phosphorylation assays in TNBC cell lines) confirm target engagement.
  • Computational docking studies predict binding affinities to off-target kinases, reducing false positives .

What methodologies are recommended for assessing this compound’s pharmacokinetics (PK) in preclinical and clinical studies?

  • Preclinical PK : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models. Key parameters include Cmax , Tmax , and half-life .
  • Clinical PK : Employ population pharmacokinetic modeling to account for interpatient variability. Validate assays using FDA/EMA guidelines for bioanalytical method validation .

How should researchers design preclinical studies to evaluate this compound’s efficacy in triple-negative breast cancer (TNBC) models?

  • In vivo xenograft models : Implant patient-derived TNBC tumors into immunodeficient mice. Administer this compound ± checkpoint inhibitors (e.g., anti-PD-1) and measure tumor volume inhibition and metastasis reduction.
  • Endpoints : Include progression-free survival (PFS) and histopathological analysis of angiogenesis markers (e.g., CD31 for microvessel density) .

What statistical considerations are critical when designing Phase II/III clinical trials for this compound combination therapies?

  • Randomization and blinding : Use stratified randomization to balance prognostic factors (e.g., PD-L1 status). Implement double-blinding where feasible.
  • Endpoint selection : Prioritize PFS over overall survival (OS) in early-phase trials to accelerate readouts.
  • Sample size calculation : Power studies based on historical response rates (e.g., 40% ORR in TNBC trials ). Adhere to CONSORT guidelines for reporting .

How can researchers optimize combination regimens of this compound with immune checkpoint inhibitors (ICIs)?

  • Synergy testing : Use factorial design experiments to evaluate additive/synergistic effects. For example, combine this compound (dose range: 10–30 mg/day) with anti-PD-1 antibodies in co-culture models of TNBC and T cells.
  • Dose-limiting toxicity (DLT) assessment : Employ a 3+3 dose-escalation design to identify maximum tolerated doses (MTD) .

What biomarkers are predictive of this compound response, and how can they be validated in clinical cohorts?

  • Candidate biomarkers : Include circulating VEGF levels, tumor mutational burden (TMB), and PD-L1 expression.
  • Validation methods :
    • Retrospective analysis of phase II trial data (e.g., correlating VEGF-A levels with PFS in TNBC patients ).
    • Multiplex IHC to quantify tumor-infiltrating lymphocytes (TILs) in pre-treatment biopsies.

How should researchers address contradictory data on this compound’s efficacy across different cancer types?

  • Systematic review : Aggregate data from published trials (e.g., ORR in TNBC vs. renal cell carcinoma) and perform meta-analysis using random-effects models.
  • Subgroup analysis : Stratify by tumor microenvironment features (e.g., hypoxia status) to identify context-dependent mechanisms .

What experimental strategies can elucidate resistance mechanisms to this compound in advanced cancers?

  • In vitro models : Generate resistant cell lines via chronic this compound exposure. Perform RNA-seq to identify upregulated bypass pathways (e.g., FGF signaling).
  • CRISPR screens : Knock out candidate resistance genes (e.g., c-MET) to restore drug sensitivity .

How can researchers manage adverse events (AEs) like hypertension and proteinuria in this compound trials?

  • Proactive monitoring : Schedule weekly blood pressure checks and urine protein-to-creatinine ratios during dose escalation.
  • Dose modification protocols : Reduce this compound by 5 mg increments for Grade ≥3 AEs, per CTCAE v5.0 criteria .

What strategies improve the reproducibility of this compound studies in heterogeneous patient populations?

  • Stratification by biomarkers : Enrich trials for patients with high VEGF-A or specific genetic alterations (e.g., KIT mutations).
  • Adaptive trial designs : Use Bayesian methods to adjust enrollment criteria based on interim efficacy/safety data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.